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Compound Name: 6-(tert-Butyl)-1H-indole

Cat. No.: B152620

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds. Understanding the structure-activity relationship
(SAR) of substituted indole analogs is crucial for the rational design of novel therapeutics. This
guide provides a comparative analysis of indole derivatives, with a focus on the influence of a
tert-butyl substituent on their biological activity, drawing from available experimental data.

Comparative Analysis of Biological Activity

While a comprehensive SAR study specifically focused on a series of 6-(tert-butyl)-1H-indole
analogs is not readily available in the public domain, we can glean valuable insights from
studies on related substituted indole derivatives. One such area of investigation is the
development of novel anti-mycobacterial agents.

A study focusing on N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis
(Mtb) provides a relevant data point for a tert-butyl substituted analog. The following table
summarizes the anti-tubercular activity of a selection of these compounds, including a key
analog bearing a 4-(tert-butyl)phenyl group at the N-1 position of the indole ring.
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Anti-
tubercular
Compound N-1 C-2 C-3 C-5 o
. . . . Activity
ID Substituent  Substituent  Substituent  Substituent (MIC
Hg/mL)
28 Phenyl Methyl H H 8[1]
30 Phenyl Methyl Amide H 16[1]
4-(tert-
57 Methyl Carboxylate OH 0.5[1]
butyl)phenyl

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher potency.

From this limited dataset, a preliminary SAR observation can be made. The introduction of a 4-
(tert-butyl)phenyl group at the N-1 position, in combination with other substitutions at C-2, C-3,
and C-5, in compound 57 resulted in a significant enhancement of anti-tubercular activity
compared to analogs with an unsubstituted phenyl group at N-1 (e.g., compounds 28 and 30).
This suggests that the bulky, lipophilic tert-butyl group may contribute favorably to the binding
of the molecule to its target in M. tuberculosis.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental
methodologies are paramount. The following is a summary of the key experimental protocols
employed in the evaluation of the anti-mycobacterial activity of the N-phenylindole derivatives.

Synthesis of N-phenylindole Derivatives

The synthesis of the target N-phenylindole derivatives was accomplished through a multi-step
process. A general representation of the synthetic workflow is depicted in the diagram below.
The initial step involved a Nenitzescu reaction to form the indole core, followed by subsequent
modifications such as Mannich reactions and Suzuki couplings to introduce various
substituents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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